N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to the class of diazaspiro compounds, which are recognized for their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound's molecular formula is , and it has a molecular weight of 254.37 g/mol.
The compound is synthesized from 3-methyl-1,8-diazaspiro[4.5]decane, which serves as the core structure. The N-T-Boc derivative is classified under spirocyclic compounds and is particularly noted for its applications in organic synthesis and pharmaceutical development. Its synthesis typically involves reactions that introduce the Boc protecting group, enhancing the compound's stability and reactivity for further chemical transformations .
The synthesis of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane generally follows these steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of the N-T-Boc protected product .
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane features a complex molecular structure characterized by its spirocyclic arrangement. Key structural data includes:
This structure highlights a bicyclic system where two nitrogen atoms are incorporated into the spiro framework, contributing to its unique chemical properties and potential biological activities.
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane can undergo various chemical transformations:
The mechanism of action for N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane primarily involves its interaction with biological targets such as enzymes or receptors. Upon deprotection of the Boc group, the active diazaspirodecane core can engage with specific molecular targets, potentially modulating their activity through binding interactions that influence biochemical pathways .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.37 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis if exposed to moisture due to the presence of the Boc protecting group.
N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane has several significant applications in scientific research:
This compound exemplifies a valuable tool in both academic research and industrial applications within organic chemistry and pharmacology.
Spirocyclic diamines represent a structurally distinctive class of saturated heterocycles characterized by a shared spiro carbon atom connecting two nitrogen-containing rings. The 1,8-diazaspiro[4.5]decane scaffold—a fusion of piperidine and pyrrolidine rings through a quaternary spiro carbon—has emerged as a privileged framework in pharmaceutical design. Its three-dimensional complexity and chirality potential address drug discovery challenges related to molecular flatness, while the diamine functionality provides sites for structural diversification. These compounds exhibit improved pharmacokinetic properties compared to planar aromatics, including enhanced solubility and reduced metabolic clearance, making them invaluable in developing CNS-active agents, enzyme inhibitors, and molecular probes [5] [7].
The spatial orientation conferred by spirocyclic frameworks enables precise vectoring of pharmacophores toward biological targets. For 1,8-diazaspiro[4.5]decane derivatives, the rigid conformation restricts rotational freedom, reducing entropy penalties upon target binding. This scaffold’s amphiphilic character—with one nitrogen typically basic (pKa ~10) and the other tunable via substitution—facilitates interactions with diverse enzyme pockets. Key advantages include:
Table 1: Therapeutic Applications of Diazaspiro[4.5]decane Derivatives
Biological Target | Therapeutic Area | Key Compound | Activity | Source |
---|---|---|---|---|
CDK8/CDK19 | Oncology | CCT251921 | IC50 = 12 nM (CDK8), oral bioavailability | [7] |
l-Cystine crystallization | Cystinuria | LH1753 | EC50 = 29.5 nM (120x potency vs CDME) | [2] |
Voltage-gated sodium channel | Epilepsy | 8-Amino-3-[2-(4-fluorophenoxy)ethyl] derivative | MES seizure protection | [3] |
The medicinal exploitation of diazaspiro[4.5]decane derivatives began with anticonvulsant hydantoins in the 2010s, where 8-amino-substituted variants demonstrated potent activity in maximal electroshock (MES) seizure models. Compound 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exhibited superior protection compared to phenytoin, establishing the scaffold’s CNS permeability [3]. Subsequent innovations exploited the spirocyclic constraint for kinase inhibition, exemplified by CDK8 inhibitors where the diazaspiro[4.5]decane unit served as a solubility-enforcing element. The 2016 disclosure of CCT251921—a 2,8-diazaspiro[4.5]decan-1-one derivative—demonstrated nanomolar CDK8 inhibition (IC50 = 12 nM) with 52% oral bioavailability in rodents, validating the scaffold for oncology applications [7].
A breakthrough emerged in cystinuria therapy with LH1753 (8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), where the spirocyclic motif enhanced crystallization inhibition potency by 120-fold versus earlier analogs. This improvement stemmed from the conformational preorganization of the diazaspiro[4.5]decane units, optimizing binding to l-cystine crystal surfaces [2]. The structural evolution reflects a shift from appended functionalities to strategic incorporation of the entire spiro framework as a core pharmacophore element.
N-t-Boc-3-methyl-1,8-diazaspiro[4.5]decane (CAS 1934962-15-8, C14H26N2O2, MW 254.37 g/mol) has become a pivotal building block in pharmaceutical synthesis. The tert-butoxycarbonyl (Boc) group serves dual roles: it protects the secondary amine during downstream functionalization while modulating nitrogen basicity to prevent undesired side reactions. The 3-methyl substituent introduces chirality at the spiro carbon, enabling diastereoselective syntheses. Key attributes include:
Table 2: Commercial Availability and Physicochemical Properties
Supplier | Purity | Storage | Price (USD) | Molecular Features | |
---|---|---|---|---|---|
BLD Pharm | Not specified | -20°C | $377/1g | SMILES: CC1CNC2(CCN(C(OC(C)(C)C)=O)CC2)C1 | |
Chiralen | 95% | 2-8°C | $377/1g, $1092/5g | MDL: MFCD28396426; Storage: 2-8°C | [1] [4] |
The Boc group’s steric bulk prevents diketopiperazine formation during peptide couplings—a critical advantage in synthesizing cystine diamides like LH1753 [2]. The 3-methyl group influences ring conformation by skewing equilibrium toward chair-boat configurations, optimizing binding pocket complementarity. This is evidenced in CDK8 inhibitors where 3-methyl-substituted analogs showed 3-fold higher cellular potency than unmethylated versions [7].
The utility of N-t-Boc-3-methyl-1,8-diazaspiro[4.5]decane is demonstrated in two key syntheses:
Table 3: Synthetic Routes to Functionalized Derivatives
Reaction Type | Conditions | Product Application | Yield | Reference |
---|---|---|---|---|
Resolution | L-Gulonic acid salt in heptane/THF | Enantiopure intermediates | 38-42% | [8] |
N-Alkylation | K2CO3, alkyl halides in DMF, 60°C | Quaternary ammonium derivatives | 65-90% | [7] |
Deprotection-Coupling | 4N HCl/dioxane, then PyAOP/DIEA | Peptide-based therapeutics | 70-85% | [2] |
The commercial availability of this intermediate from multiple suppliers underscores its industrial relevance. Current research focuses on exploiting its chiral pool potential for asymmetric synthesis and developing continuous-flow processes to resolve enantiomers at scale [8]. As spirocyclic diamines gain traction in targeted protein degradation and bifunctional molecules, N-t-Boc-3-methyl-1,8-diazaspiro[4.5]decane will remain indispensable for constructing geometrically constrained bioactive agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7